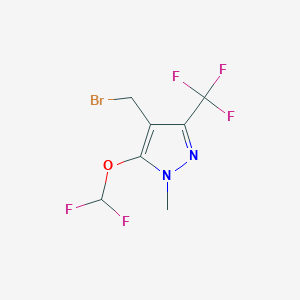
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole is a synthetic organic compound with the molecular formula C7H6BrF5N2O and a molecular weight of 309.03 g/mol . This compound is characterized by the presence of bromomethyl, difluoromethoxy, methyl, and trifluoromethyl groups attached to a pyrazole ring. It is used as an intermediate in the synthesis of various chemical products, including pesticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced by bromination of a methyl group attached to the pyrazole ring using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced by reacting the pyrazole derivative with a difluoromethylating agent such as difluoromethyl ether.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced by reacting the pyrazole derivative with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors to improve reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dihydropyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA . The difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanesulfonic acid
- 1H-Pyrazole-4-methanesulfonic acid, 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)
Uniqueness
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole is unique due to the presence of multiple fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and resistance to biodegradation . These properties make it a valuable intermediate in the synthesis of various chemical products and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C7H6BrF5N2O |
|---|---|
Peso molecular |
309.03 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H6BrF5N2O/c1-15-5(16-6(9)10)3(2-8)4(14-15)7(11,12)13/h6H,2H2,1H3 |
Clave InChI |
CXLRTEKQMOULAX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C(F)(F)F)CBr)OC(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-Dichloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B8724471.png)


![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)
![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid](/img/structure/B8724499.png)


![4-(4-Methylpiperazin-1-yl)-2-[(tetrahydropyran-4-yl)(2,2,2-trifluoroacetyl)amino]benzoic acid tert-butyl ester](/img/structure/B8724525.png)





![4-[(2,2-Dimethylpropyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8724575.png)
